beta-Cyanoethyl 2,3-dibromopropionate
Description
The compounds methyl 2,3-dibromopropionate (CAS: 1729-67-5) and ethyl 2,3-dibromopropionate (CAS: 3674-13-3) are halogenated esters widely used as intermediates in organic synthesis. Both belong to the class of α,β-dibromo esters, characterized by their reactivity in nucleophilic substitution and ring-forming reactions.
- Methyl 2,3-dibromopropionate (C₄H₆Br₂O₂, MW: 245.90) is a colorless liquid with a density of 1.944 g/mL and a boiling point of 83–86°C at 10 mmHg. It is insoluble in water and primarily employed in synthesizing benzodioxane derivatives and heterocyclic compounds .
- Ethyl 2,3-dibromopropionate (C₅H₈Br₂O₂, MW: 259.92) shares similar insolubility in water but has a higher molecular weight due to its ethyl ester group. It is notable for its role in enantioselective synthesis and pharmaceutical applications, such as producing aziridines and benzoxazines .
Properties
CAS No. |
27983-69-3 |
|---|---|
Molecular Formula |
C6H7Br2NO2 |
Molecular Weight |
284.93 g/mol |
IUPAC Name |
2-cyanoethyl 2,3-dibromopropanoate |
InChI |
InChI=1S/C6H7Br2NO2/c7-4-5(8)6(10)11-3-1-2-9/h5H,1,3-4H2 |
InChI Key |
BERJRPXTZCHORG-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)C(CBr)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beta-Cyanoethyl 2,3-dibromopropionate typically involves the reaction of 2,3-dibromopropionic acid with beta-cyanoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated equipment. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-Cyanoethyl 2,3-dibromopropionate undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
Beta-Cyanoethyl 2,3-dibromopropionate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-Cyanoethyl 2,3-dibromopropionate involves its interaction with specific molecular targets. The cyano and dibromo groups play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The exact pathways and molecular targets depend on the specific application and conditions .
Comparison with Similar Compounds
Research Findings and Key Advancements
Enantiomer Resolution
Ethyl 2,3-dibromopropionate’s enantiomers are pivotal in drug design due to their contrasting bioactivities. Preparative HPLC on a Chiralpak AD-H column (hexane/ethanol, 95:5) resolves 5 g of racemate in 6 L mobile phase, yielding enantiomers with >99.5% ee . This method outperforms enantioselective synthesis, which is plagued by racemization during bromination steps .
Data Tables
Table 1: Comparative Properties of Methyl and Ethyl Esters
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